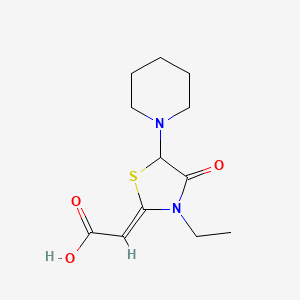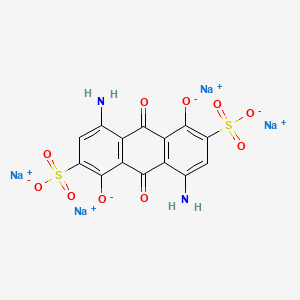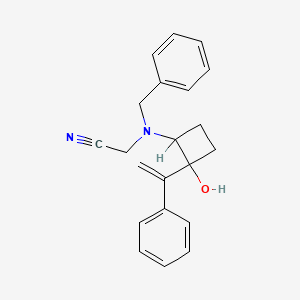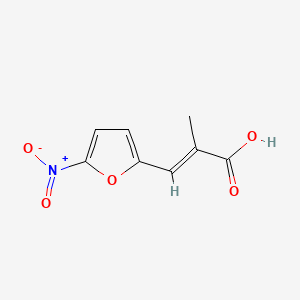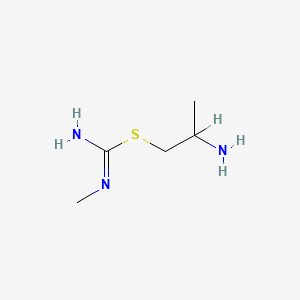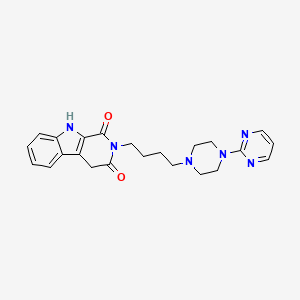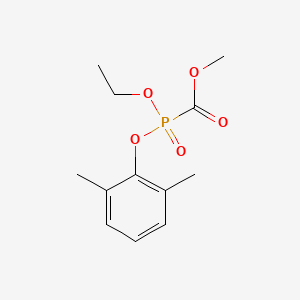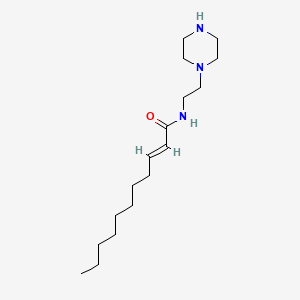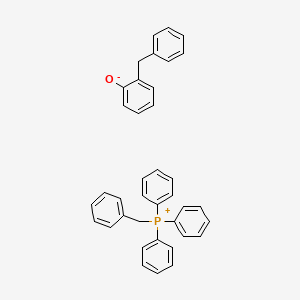
2-benzylphenolate;benzyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylphenolate;benzyl(triphenyl)phosphanium: is a chemical compound that combines the properties of both 2-benzylphenolate and benzyl(triphenyl)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of benzyltriphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may yield reduced phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-benzylphenolate;benzyl(triphenyl)phosphanium is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, the compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-benzylphenolate;benzyl(triphenyl)phosphanium involves its interaction with molecular targets through its functional groups. The benzylphenolate moiety can interact with nucleophiles and electrophiles, while the benzyl(triphenyl)phosphanium moiety can participate in redox reactions. These interactions allow the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Benzyltriphenylphosphonium Chloride: This compound is similar in structure but lacks the benzylphenolate moiety.
2-Benzylphenol: This compound is similar but lacks the benzyl(triphenyl)phosphanium moiety.
Uniqueness: The uniqueness of 2-benzylphenolate;benzyl(triphenyl)phosphanium lies in its combined properties of both benzylphenolate and benzyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.
Propiedades
Número CAS |
94231-09-1 |
|---|---|
Fórmula molecular |
C38H33OP |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
2-benzylphenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
XRCLCNWMBRBZNH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




